2-Methylundecane CAS number and molecular weight
2-Methylundecane CAS number and molecular weight
An In-depth Technical Guide to 2-Methylundecane (B1362468)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-methylundecane, a branched-chain alkane with significant applications in the cosmetic and chemical industries. This document details its physicochemical properties, synthesis, analytical characterization, and safety protocols, adhering to a high standard of technical depth for a scientific audience.
Core Properties of 2-Methylundecane
2-Methylundecane, also widely known by its common synonym isododecane, is a colorless, odorless liquid.[1] Its branched structure imparts properties distinct from its linear isomer, n-dodecane, such as a lower melting point and different viscosity, making it a valuable ingredient in various formulations.
Table 1: Physicochemical and Identification Data for 2-Methylundecane
| Property | Value | Source |
| CAS Number | 7045-71-8 | [2] |
| Molecular Formula | C₁₂H₂₆ | [2] |
| Molecular Weight | 170.33 g/mol | [1] |
| Density | 0.74 g/cm³ | [3] |
| Boiling Point | 170-195 °C | [2] |
| Melting Point | -70 °C | [3] |
| Flash Point | 42 °C | [3] |
| Refractive Index | ~1.421 | [4] |
| Solubility | Insoluble in water; Soluble in alcohol, chloroform, and methanol (B129727) (slightly). | [2][3] |
| LogP (o/w) | ~6.67 | [2] |
| Synonyms | Isododecane, Undecane, 2-methyl- | [1] |
Synthesis of 2-Methylundecane
The synthesis of 2-methylundecane can be achieved through a multi-step process involving a Grignard reaction, followed by dehydration and hydrogenation. A general and robust method is adapted here for the specific synthesis of 2-methylundecane.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol outlines the synthesis of 2-methylundecane starting from a suitable ketone and a Grignard reagent.
Step 1: Grignard Reaction to form 2-Methyl-2-undecanol (B8558640)
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Reagents and Materials:
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2-Undecanone (B123061) (ketone)
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Methylmagnesium bromide (Grignard reagent, 3.0 M solution in diethyl ether)
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Anhydrous diethyl ether
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Saturated aqueous ammonium (B1175870) chloride solution
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Anhydrous sodium sulfate
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Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel.
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Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, a solution of 2-undecanone in anhydrous diethyl ether is placed.
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The flask is cooled in an ice bath, and methylmagnesium bromide solution is added dropwise from the dropping funnel with constant stirring.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 5 hours.
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The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
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The mixture is transferred to a separatory funnel, and the ether layer is separated. The aqueous layer is extracted twice with diethyl ether.
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-methyl-2-undecanol.
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Step 2: Dehydration of 2-Methyl-2-undecanol
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Reagents and Materials:
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Crude 2-methyl-2-undecanol from Step 1
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p-Toluenesulfonic acid (PTSA, catalytic amount)
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Dean-Stark apparatus
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Procedure:
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The crude alcohol is dissolved in toluene in a round-bottom flask.
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A catalytic amount of PTSA is added to the solution.
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The flask is fitted with a Dean-Stark apparatus and a condenser, and the mixture is refluxed until no more water is collected.
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The reaction mixture is cooled, and the toluene is removed by distillation to yield a mixture of alkenes (primarily 2-methyl-1-undecene (B103759) and 2-methyl-2-undecene).
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Step 3: Hydrogenation of the Alkene Mixture
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Reagents and Materials:
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Alkene mixture from Step 2
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Methanol
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Palladium on carbon (5% Pd/C)
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Hydrogen gas source
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Procedure:
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The alkene mixture is dissolved in methanol in a suitable hydrogenation vessel.
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5% Pd/C catalyst is carefully added to the solution.
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The vessel is connected to a hydrogen source and stirred under a hydrogen atmosphere for an extended period (e.g., 100 hours), with the reaction progress monitored by NMR.
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Upon completion, the catalyst is removed by filtration through a pad of Celite, and the methanol is removed by distillation.
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The resulting crude 2-methylundecane can be purified by fractional distillation.
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Caption: Synthesis workflow for 2-methylundecane via a three-step process.
Analytical Characterization
The identity and purity of 2-methylundecane are typically confirmed using spectroscopic and chromatographic techniques.
Spectroscopic Data
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¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of 2-methylundecane shows distinct signals for each unique carbon environment. Due to some similarities in the chemical environments of the long alkyl chain carbons, some peaks may be closely spaced.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of 2-methylundecane results in a characteristic fragmentation pattern for branched alkanes. The molecular ion peak (m/z = 170) may be of low intensity, with prominent peaks corresponding to the loss of alkyl fragments.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of 2-methylundecane in complex mixtures.
Experimental Protocol: GC-MS Analysis
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Sample Preparation:
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Prepare a dilute solution of the sample containing 2-methylundecane in a volatile organic solvent such as hexane (B92381) or ethyl acetate.
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If necessary, include an internal standard for quantitative analysis.
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GC-MS Parameters (Typical):
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GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
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Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
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Injection: 1 µL of the sample is injected in splitless or split mode.
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Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 290 °C) to ensure elution of the compound.
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MS Detector: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-450.
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Caption: General workflow for the analysis of 2-methylundecane using GC-MS.
Applications in Research and Industry
2-Methylundecane's primary applications are in the cosmetics and personal care industries, where it serves as a solvent and emollient.[1] Its properties of low viscosity and high spreadability make it ideal for use in:
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Hair care products: to impart shine and improve combability.
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Sun care formulations: as a non-oily solvent.
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Color cosmetics and mascaras: to enhance application and feel.[1]
In industrial settings, it is used as a solvent for resins and coatings and as a starting material in chemical synthesis.
Safety and Handling
2-Methylundecane is considered to have low toxicity; however, it is classified as an aspiration hazard (Category 1), meaning it may be fatal if swallowed and enters the airways.
Precautionary Measures:
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Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.
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First Aid:
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If Swallowed: Do NOT induce vomiting. Seek immediate medical attention.
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In case of Inhalation: Move the person to fresh air.
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In case of Skin Contact: Wash with soap and water.
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In case of Eye Contact: Rinse with plenty of water.
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